molecular formula C19H21N3O3S B11422655 N-ethyl-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

N-ethyl-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11422655
M. Wt: 371.5 g/mol
InChI Key: AXSRNTJQQDNLNJ-UHFFFAOYSA-N
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Description

N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone core, a thiophene ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of an imidazolidinone core, a thiophene ring, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-ethyl-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C19H21N3O3S/c1-3-20-17(23)11-16-18(24)22(14-8-6-13(2)7-9-14)19(25)21(16)12-15-5-4-10-26-15/h4-10,16H,3,11-12H2,1-2H3,(H,20,23)

InChI Key

AXSRNTJQQDNLNJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=O)N1CC2=CC=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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